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Compound of Interest

Compound Name: 2-Methylisonicotinic acid

Cat. No.: B1303123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various

derivatives of 2-methylisonicotinic acid and its structural analogs. The information presented

herein is curated from recent scientific literature to facilitate research and development in

medicinal chemistry. This document summarizes key quantitative data, details experimental

methodologies for crucial assays, and visualizes relevant biological pathways and experimental

workflows.

I. Comparative Inhibitory Activities
The biological efficacy of 2-methylisonicotinic acid derivatives varies based on their structural

modifications and the specific biological target. The following tables summarize the available

quantitative data for key biological activities, including PARP inhibition, antimicrobial effects,

and enzyme inhibition.

Table 1: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives

Close structural analogs of 2-methylisonicotinic acid derivatives have been investigated as

potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1]

Niraparib, an approved oral PARP inhibitor for treating certain cancers like ovarian and breast

cancer, is a prominent example synthesized from a 2-bromo-6-methylisonicotinic acid scaffold.

[1] The following data for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-
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7-carboxamides illustrates the impact of structural modifications on PARP-1 inhibitory activity.

[1]

Compound ID R Group PARP-1 IC50 (nM)[1]

1a H >1000

1b Methyl 256.3 ± 25.1

1c Ethyl 119.7 ± 11.5

1d Propyl 8.6 ± 0.6

1e Isopropyl 28.4 ± 2.9

1f Cyclopropyl 45.2 ± 4.1

1g Benzyl 158.6 ± 16.3

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives, such as isoniazid, are foundational in the development of

antimicrobial agents.[2][3] The antimicrobial potential of novel derivatives is often evaluated by

determining their Minimum Inhibitory Concentration (MIC). While specific data for many 2-
methylisonicotinic acid derivatives are emerging, studies on related nicotinamide and

nicotinic acid hydrazone derivatives provide valuable insights into their antibacterial and

antifungal activities.[4][5][6]
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Compound Target Organism MIC (µg/mL)[5]

Acylhydrazone 5
Staphylococcus aureus ATCC

25923
7.81

Staphylococcus epidermidis

ATCC 12228
7.81

Bacillus subtilis ATCC 6633 15.62

Acylhydrazone 13
Staphylococcus aureus ATCC

25923
3.91

Staphylococcus epidermidis

ATCC 12228
1.95

Bacillus subtilis ATCC 6633 15.62

Staphylococcus aureus MRSA

ATCC 43300
7.81

1,3,4-Oxadiazoline 25
Staphylococcus aureus ATCC

6538
7.81

Bacillus subtilis ATCC 6633 7.81

Staphylococcus aureus MRSA

ATCC 43300
15.62

Candida albicans ATCC 10231 15.62
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Nicotinamide Derivative Target Organism MIC (µg/mL)[6]

9B Staphylococcus aureus 32

Bacillus subtilis 32

9C Staphylococcus aureus 64

Bacillus subtilis 64

9D Staphylococcus aureus 64

Bacillus subtilis 64

13C Staphylococcus aureus 32

Bacillus subtilis 32

13D Staphylococcus aureus 32

Bacillus subtilis 32

Table 3: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

Derivatives of nicotinic acid have been explored as inhibitors of various enzymes, including D-

aspartate oxidase (DASPO), which is implicated in central nervous system disorders.[7]

Compound Target Enzyme Inhibitor Constant (Ki)[7]

5-aminonicotinic acid Human D-Aspartate Oxidase 3.80 μM

II. Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for drug development. The following

diagrams illustrate a key signaling pathway and a typical experimental workflow.
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Workflow for Evaluating Antimicrobial Compounds

III. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment

and comparison of the biological activities of chemical compounds.

1. PARP-1 Inhibition Assay
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Objective: To determine the in vitro inhibitory activity of compounds against the PARP-1

enzyme.

Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+,

streptavidin-coated plates, wash buffers, and a suitable detection reagent.

Procedure:

Immobilize histone proteins on the surface of a 96-well plate.

Add the test compound at various concentrations, recombinant PARP-1 enzyme, and

activated DNA to the wells.

Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.

Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.

Wash the plate to remove unincorporated reagents.

Add streptavidin-conjugated horseradish peroxidase (HRP) to detect the incorporated

biotinylated PAR.

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a

plate reader.

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the

PARP-1 activity by 50%.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against

various microbial strains.[4]

Materials: Test compounds, microbial cultures (e.g., Staphylococcus aureus, Escherichia

coli), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter

plates, and an incubator.

Procedure:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a

96-well plate.

Prepare a standardized inoculum of the microbial culture and add it to each well.

Include positive (microbe only) and negative (broth only) controls.

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g.,

37°C for 18-24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.

3. Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.[8][9]

Animals: Male Wistar rats or Swiss albino mice.

Materials: Test compounds, carrageenan solution (1% w/v in saline), a plethysmometer, and

a standard anti-inflammatory drug (e.g., indomethacin).

Procedure:

Fast the animals overnight with free access to water.

Administer the test compound or the standard drug orally or intraperitoneally.

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the

sub-plantar region of the right hind paw of each animal.

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and

4 hours) after the carrageenan injection.

The percentage inhibition of edema is calculated by comparing the increase in paw

volume in the treated groups with the control group.
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IV. Conclusion and Future Directions
The derivatives of 2-methylisonicotinic acid represent a versatile scaffold with significant

potential in drug discovery. The compiled data indicate promising activities across various

therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][8]

Future research should focus on synthesizing and screening a broader range of derivatives to

establish comprehensive structure-activity relationships. Further investigation into their

mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical

findings into potential clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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